2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

Catalog No.
S15852712
CAS No.
M.F
C16H25N3O
M. Wt
275.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1...

Product Name

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1

InChI Key

DTZIWVGVIOYQRB-WUJWULDRSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N

Isomeric SMILES

CC(C(=O)N1CCC[C@@H](C1)N(C)CC2=CC=CC=C2)N

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one is a chiral compound characterized by its unique structural features, which include a piperidine ring and both amino and benzyl groups. The molecular formula for this compound is C17H27N3O, and it has a molecular weight of approximately 301.4 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets, making it a subject of interest in drug development and pharmacological studies .

, including:

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyl group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed under controlled conditions.

The outcomes of these reactions depend on specific conditions and reagents used, leading to various products such as alcohols from reductions or nitro compounds from oxidations.

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one has been investigated for its biological activity, particularly its potential as a ligand in receptor studies. Its structure suggests that it may interact with neurotransmitter receptors, which could lead to effects on neural pathways. Preliminary studies indicate that it may exhibit pharmacological properties that could be beneficial in treating various conditions, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common method includes:

  • Formation of the Piperidine Ring: This may involve cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups: The benzyl and methyl groups are introduced through amination reactions.
  • Final Steps: These often include reductive amination processes where a ketone precursor is reacted with an amine under reducing conditions.

In industrial settings, methods such as continuous flow chemistry and automated reactors are utilized to enhance yield and purity, while purification techniques like crystallization and chromatography are employed to isolate the final product.

2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
  • Medicine: It is explored for potential therapeutic effects, particularly in neurology and psychiatry.
  • Industry: Utilized in the development of new materials and chemical processes .

Research into the interaction of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one with various biological receptors has shown promise. The compound's ability to modulate receptor activity suggests potential applications in drug design aimed at neurological disorders. Studies are ongoing to better understand its binding affinities and the specific pathways it influences within biological systems .

Several compounds share structural similarities with 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-amino-1-(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-oneContains a cyclopropyl group instead of a methyl groupMay exhibit different pharmacological profiles due to ring strain effects
2-amino-N-(4-methylphenyl)piperidin-1-oneFeatures a piperidine ring with an aromatic substituentPotentially different receptor interactions due to the para-substituted phenyl group
4-(benzylamino)-4-methylpentanamideLacks the piperidine structure but retains an amino groupDifferent mechanism of action due to structural differences

These compounds highlight the uniqueness of 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one, particularly in its chiral nature and specific functional groups that influence its biological activity and chemical reactivity .

Continued research into this compound and its analogs will further elucidate their roles in medicinal chemistry and their potential therapeutic applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.199762429 g/mol

Monoisotopic Mass

275.199762429 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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